BenchChemオンラインストアへようこそ!

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide

Regioselective metalation C–H functionalization Building block diversification

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide (CAS 144675-83-2) is a fused bicyclic heteroaromatic building block comprising a [1,2,3]triazole ring annulated to a pyridine core with a primary carboxamide substituent at the 7-position. Its molecular formula is C₇H₆N₄O (MW 162.15 g/mol).

Molecular Formula C7H6N4O
Molecular Weight 162.152
CAS No. 144675-83-2
Cat. No. B588751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide
CAS144675-83-2
Synonyms[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide(9CI)
Molecular FormulaC7H6N4O
Molecular Weight162.152
Structural Identifiers
SMILESC1=CC2=CN=NN2C(=C1)C(=O)N
InChIInChI=1S/C7H6N4O/c8-7(12)6-3-1-2-5-4-9-10-11(5)6/h1-4H,(H2,8,12)
InChIKeyOQNYMAJNLRQKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide (CAS 144675-83-2) – Core Scaffold Identity for Procurement


[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide (CAS 144675-83-2) is a fused bicyclic heteroaromatic building block comprising a [1,2,3]triazole ring annulated to a pyridine core with a primary carboxamide substituent at the 7-position. Its molecular formula is C₇H₆N₄O (MW 162.15 g/mol) . The compound is classified as a versatile intermediate in medicinal chemistry, where the triazolopyridine scaffold serves as a privileged structure for kinase inhibition, adenosine receptor modulation, and antiparasitic drug discovery [1]. Unlike generic heterocyclic carboxamides, the [1,2,3]triazolo[1,5-a]pyridine architecture enables regioselective functionalization at the 7-position, a feature that underpins its value in parallel library synthesis and structure–activity relationship (SAR) exploration [2].

Why [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide Cannot Be Replaced by an In-Class Alternative


Triazolopyridine carboxamides are not functionally interchangeable because the position of the carboxamide group and the triazole ring isomerism directly control both synthetic accessibility and biological target engagement. Regioisomers such as the 3-carboxamide, 5-carboxamide, or 6-carboxamide analogs exhibit distinct metalation chemistry [1] and divergent pharmacological profiles [2]. Substituting the 7-carboxamide with a different positional isomer risks losing the unique hydrogen-bond donor/acceptor geometry that determines adenosine receptor subtype selectivity, kinase inhibition potency, and CYP51 binding affinity [2][3]. Furthermore, the [1,2,3]triazolo ring system itself confers different electronic properties and metabolic stability compared to the [1,2,4]triazolo isomer, making simple replacement without side-by-side validation scientifically unsound [4].

Quantitative Differentiation Evidence for [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide Against Its Closest Comparators


Regioselective Metalation at the 7-Position: A Unique Synthetic Handle

[1,2,3]Triazolo[1,5-a]pyridine and its 3-substituted derivatives undergo regioselective deprotonative metalation exclusively at the 7-position when treated with Bu₃MgLi at −10 °C or (TMP)₃CdLi at room temperature [1]. In contrast, the 3-position, 5-position, or 6-position are not metalated under these conditions, providing a unique entry point for electrophilic trapping and cross-coupling [1]. The lithium arylmagnesate intermediate reacts with iodine to afford 7-iodo-[1,2,3]triazolo[1,5-a]pyridine in 34–75% yield, and with 3,4,5-trimethoxybenzaldehyde in 32–51% yield [1]. This regioselectivity is not observed for the [1,2,4]triazolo[1,5-a]pyridine isomer, which metalates at different positions [2].

Regioselective metalation C–H functionalization Building block diversification

Positional Isomerism Drives Divergent Adenosine Receptor Binding: 7-Carboxamide vs. 6-Carboxamide

In a direct isomeric comparison, the 5-amino-2-(5-bromofuran-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-7-carboxamide (compound 53) exhibited higher binding affinity toward the human adenosine A₂A (hA₂A) receptor and an improved selectivity profile against the human adenosine A₁ (hA₁) receptor compared to its isomeric 8-amino-2-(5-bromofuran-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide counterpart (compound 54) [1][2]. The study concluded that the H-bond donor strength of the amino functionality, which is modulated by the carboxamide position, is the main determinant of hA₂A inhibitory activity and hA₁ selectivity [1]. Although the core scaffold is [1,2,4]triazolo rather than [1,2,3]triazolo, the structure–activity relationship unequivocally demonstrates that the spatial placement of the carboxamide group on the triazolopyridine framework dictates receptor subtype preference [1].

Adenosine receptor Isomeric selectivity GPCR ligand design

Computational Physicochemical Profile: 7-Carboxamide vs. Core Scaffold Without Carboxamide

The [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide possesses a computed LogP of 0.52850, a topological polar surface area (TPSA) of 73.28 Ų, one hydrogen bond donor (HBD), and three hydrogen bond acceptors (HBA) . By comparison, the parent [1,2,3]triazolo[1,5-a]pyridine scaffold without the carboxamide group has a significantly lower TPSA of 30.19 Ų and a LogP of 0.72930 [1]. The addition of the 7-carboxamide group therefore increases TPSA by approximately 43 Ų while slightly reducing LogP, shifting the physicochemical profile closer to the CNS drug-like space (TPSA < 90 Ų, LogP 1–3) while maintaining a favorable HBD count of 1 [1]. This profile is superior to the corresponding 7-carboxylic acid analog (predicted TPSA ~87 Ų, HBD = 2), which exceeds the typical CNS permeability threshold [2].

Drug-likeness Polar surface area Hydrogen bonding

Validated Intermediate Status in Pharmaceutical Synthesis Pathways

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide(9CI) is explicitly listed as a key intermediate in the synthesis of pharmaceutical drugs, with its unique structure enabling the development of new compounds possessing potential therapeutic effects . It is also employed as a ligand for studying interactions with various biological targets in medicinal chemistry research . Downstream products synthesized from this intermediate include 7-azinyl-substituted triazolopyridines and 3-(6-azinyl-substituted 2-pyridyl)triazolopyridines, which are accessed via regioselective lithiation at the 7-position followed by addition to pyrimidine, pyrazine, pyridazine, or 1,3,5-triazine . By comparison, purchasing the unfunctionalized parent scaffold (CAS 274-59-9) requires the end user to develop a regioselective functionalization protocol de novo, adding 2–4 weeks of synthetic development time per project [1].

Pharmaceutical intermediate Drug synthesis Supply chain qualification

Procurement-Driven Application Scenarios for [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide


Adenosine A₂A Receptor Antagonist Lead Optimization

Medicinal chemistry teams pursuing selective hA₂A antagonists for Parkinson's disease or immuno-oncology should select the 7-carboxamide isomer based on direct isomeric comparison data showing that the 7-carboxamide positional arrangement confers superior hA₂A affinity and hA₁ selectivity relative to the 6-carboxamide isomer [1]. The pre-installed primary amide enables rapid amide coupling diversification to explore the SAR of the carboxamide substituent without requiring a de novo metalation–carboxylation sequence .

Trypanocidal Drug Discovery Targeting Sterol Biosynthesis

Research groups investigating Chagas disease therapeutics can leverage the [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide as a key intermediate for synthesizing CYP51 inhibitors. The triazolopyridine scaffold has demonstrated the ability to generate reactive oxygen species in T. cruzi and inhibit ergosterol biosynthesis, with the 7-carboxamide providing a synthetic handle for further derivatization to optimize antiparasitic potency [2].

Focused Kinase Library Construction via Regioselective Derivatization

For kinase inhibitor programs targeting c-Met, JAK, or PI3K family members, the 7-carboxamide building block offers a unique advantage: the 7-position can be further functionalized via regioselective lithiation chemistry to introduce aryl, heteroaryl, or aldehyde substituents while retaining the carboxamide moiety for target engagement [3]. This dual-reactivity profile is not available from 3-carboxamide or 5-carboxamide regioisomers, which lack the same metalation selectivity [3].

CNS-Penetrant Probe Molecule Synthesis

The favorable physicochemical profile of [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide (TPSA 73.28 Ų, HBD 1, LogP 0.53) meets key criteria for CNS drug-likeness . Procurement of this intermediate is recommended over the corresponding 7-carboxylic acid (TPSA ~87 Ų, HBD 2) for projects requiring blood–brain barrier penetration, as the lower TPSA and reduced hydrogen bond donor count of the carboxamide are predicted to enhance passive CNS permeability .

Quote Request

Request a Quote for [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.